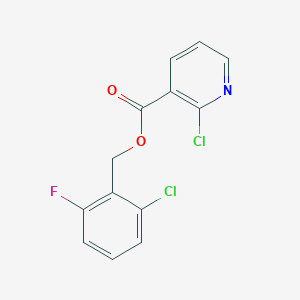
(2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate: is a chemical compound with the molecular formula C13H8Cl2FNO2 and a molecular weight of 300.11 g/mol . This compound is known for its unique structure, which includes both chlorinated and fluorinated aromatic rings, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with (2-chloro-6-fluorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
(2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- (2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-4-carboxylate
- (2-Chloro-6-fluorophenyl)methyl 3-chloropyridine-3-carboxylate
- (2-Chloro-6-fluorophenyl)methyl 2-bromopyridine-3-carboxylate
Uniqueness
Compared to similar compounds, (2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms in the aromatic rings can enhance its stability and interaction with biological targets.
属性
CAS 编号 |
436842-87-4 |
|---|---|
分子式 |
C13H8Cl2FNO2 |
分子量 |
300.11 g/mol |
IUPAC 名称 |
(2-chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl2FNO2/c14-10-4-1-5-11(16)9(10)7-19-13(18)8-3-2-6-17-12(8)15/h1-6H,7H2 |
InChI 键 |
PAUPZADMFPLGDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=C(N=CC=C2)Cl)F |
溶解度 |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















